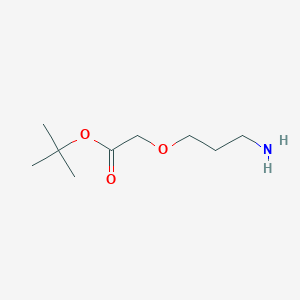

Tert-butyl 2-(3-aminopropoxy)acetate

Description

Contextualization of Alkoxyamino Esters within Synthetic Organic Chemistry

Alkoxyamino esters represent a class of organic compounds characterized by the presence of both an alkoxy (ether) and an amino functional group, in addition to an ester moiety. These functionalities are integral to the field of synthetic organic chemistry due to their versatile reactivity and prevalence in biologically active molecules and functional materials.

The ester group, a derivative of a carboxylic acid, is a common feature in numerous natural products and pharmaceuticals. achemblock.com It can serve as a protecting group for carboxylic acids, which can be later revealed under specific chemical conditions. rsc.org The tert-butyl ester, in particular, is valued for its stability under a wide range of reaction conditions and its susceptibility to cleavage under acidic conditions, offering a predictable and selective deprotection strategy. rsc.org

The amino group, a primary amine in the case of Tert-butyl 2-(3-aminopropoxy)acetate, is a fundamental building block in the synthesis of a vast array of nitrogen-containing compounds, including amides, sulfonamides, and various heterocyclic systems. acs.org Its basicity and nucleophilicity make it a reactive handle for a multitude of chemical transformations.

Significance of this compound as a Multifunctional Building Block and Scaffold Component

The utility of this compound in contemporary chemical research lies in its role as a multifunctional building block. acs.orgnih.gov Such compounds are indispensable in diversity-oriented synthesis, where the goal is to create libraries of structurally diverse molecules for screening in drug discovery and materials science. mdpi.com

The primary amine of this compound can be readily acylated to form amides, reacted with sulfonyl chlorides to produce sulfonamides, or used in reductive amination reactions to generate secondary or tertiary amines. This allows for the introduction of a wide variety of substituents at this position.

Simultaneously, the tert-butyl ester provides a latent carboxylic acid functionality. This group is generally unreactive under the conditions used to modify the amine, allowing for selective functionalization of the amino terminus. Subsequent hydrolysis of the tert-butyl ester under acidic conditions unmasks the carboxylic acid, which can then participate in a range of further reactions, such as amide bond formation with another amine.

This "plug-and-play" nature of this compound makes it an attractive scaffold component for the synthesis of peptidomimetics, polymers, and other complex organic molecules where precise control over the placement of functional groups is crucial.

Overview of Prior Research on Related Amino-functionalized Ester and Ether Systems

While specific studies on this compound are limited, a substantial body of research exists on related amino-functionalized ester and ether systems, providing a framework for understanding its potential applications.

Amino acid esters are fundamental building blocks in peptide synthesis and have been extensively studied. nih.gov The protection of the carboxylic acid as an ester is a key strategy in forming peptide bonds. Poly(β-amino esters) are a class of biodegradable polymers synthesized from the addition of amines to diacrylates, and they have been investigated for drug and gene delivery applications. nih.gov

Amino ethers are also important structural motifs found in many biologically active compounds. The synthesis and application of molecules containing both amino and ether functionalities are well-documented in medicinal chemistry research. researcher.life For instance, the development of ester and ether derivatives of biologically active molecules is a common strategy to improve their pharmacological properties.

Research on heterobifunctional molecules, such as amino acid-functionalized dendrimers, highlights the importance of having distinct, selectively addressable functional groups within a single molecule for applications in drug delivery and materials science. nih.gov

Research Gaps and Objectives for Comprehensive Investigation of this compound

The primary research gap concerning this compound is the lack of dedicated studies detailing its synthesis, characterization, and specific applications. While it is available from commercial suppliers as a building block, the scientific literature does not currently reflect a deep exploration of its potential.

Future research objectives for a comprehensive investigation of this compound should include:

Development of Efficient Synthetic Routes: While likely synthesized through standard organic transformations, detailed and optimized synthetic procedures would be valuable.

Thorough Physicochemical Characterization: A comprehensive analysis of its spectral data (NMR, IR, MS) and physical properties would provide a solid foundation for its use in various applications.

Exploration of its Reactivity: A systematic study of its reactivity at both the amino and ester functionalities, including the exploration of orthogonal protection and deprotection strategies, would be highly beneficial.

Application in the Synthesis of Novel Molecules: Demonstrating its utility in the synthesis of libraries of compounds for biological screening or in the creation of new functional materials would highlight its significance as a versatile building block.

Investigation of its Conformational Properties: Understanding how the propoxy linker influences the spatial relationship between the amino and ester groups could be important for its application in areas like molecular recognition and self-assembly.

By addressing these research gaps, the scientific community can fully unlock the potential of this compound as a valuable tool in the arsenal (B13267) of synthetic organic chemistry.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 2352895-13-5 |

| Molecular Formula | C9H19NO3 |

| Molecular Weight | 189.25 g/mol |

| IUPAC Name | This compound |

| Smiles Code | O=C(OC(C)(C)C)COCCCN |

Data sourced from multiple chemical suppliers. achemblock.comaccelachem.comhongglory.comsigmaaldrich.comchembk.com

Properties

Molecular Formula |

C9H19NO3 |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

tert-butyl 2-(3-aminopropoxy)acetate |

InChI |

InChI=1S/C9H19NO3/c1-9(2,3)13-8(11)7-12-6-4-5-10/h4-7,10H2,1-3H3 |

InChI Key |

GNDUBEPOKPWAEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)COCCCN |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl 2 3 Aminopropoxy Acetate

Retrosynthetic Analysis and Key Disconnections for Tert-butyl 2-(3-aminopropoxy)acetate

A logical retrosynthetic analysis of this compound identifies the ether bond as the most strategic disconnection. This primary disconnection points to two key building blocks: a 3-aminopropanol derivative and a tert-butyl acetate (B1210297) derivative bearing a suitable leaving group.

Figure 1: Retrosynthetic Disconnection of this compound

This approach simplifies the synthesis into two main stages: the preparation of the precursors and the subsequent coupling reaction to form the ether linkage. A critical consideration in this strategy is the protection of the amino group in the 3-aminopropanol fragment to prevent its interference with the etherification step.

Synthesis of Precursor Building Blocks

The successful synthesis of the target molecule relies on the efficient preparation of the two key precursors: a protected 3-aminopropanol and an electrophilic tert-butyl acetate derivative.

Preparation of Protected 3-Aminopropanol Derivatives

The primary amino group of 3-aminopropanol is nucleophilic and can compete with the hydroxyl group in the etherification reaction. Therefore, it is essential to protect the amino group with a suitable protecting group that is stable under the reaction conditions for ether synthesis and can be readily removed in a subsequent step. Common protecting groups for amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and phthalimide (B116566) (Pht).

N-Boc-3-aminopropanol: This derivative is frequently used due to the stability of the Boc group under basic and nucleophilic conditions and its straightforward removal under acidic conditions. The synthesis typically involves the reaction of 3-aminopropanol with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as triethylamine (B128534) or sodium bicarbonate.

| Reactants | Reagents | Solvent | Typical Yield |

| 3-Aminopropanol | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine | Dichloromethane (B109758) | >95% |

N-Cbz-3-aminopropanol: The Cbz group offers an alternative protection strategy and is typically removed by catalytic hydrogenation. It is introduced by reacting 3-aminopropanol with benzyl (B1604629) chloroformate (CbzCl) under basic conditions.

| Reactants | Reagents | Solvent | Typical Yield |

| 3-Aminopropanol | Benzyl chloroformate (CbzCl), Sodium carbonate | Water/Dioxane | High |

N-(3-Hydroxypropyl)phthalimide: The phthalimide group provides robust protection and is often employed in Gabriel-type syntheses. It can be prepared by the reaction of 3-aminopropanol with phthalic anhydride (B1165640) at elevated temperatures.

| Reactants | Reagents | Solvent | Typical Yield |

| 3-Aminopropanol | Phthalic anhydride | Toluene (with azeotropic removal of water) | Good to high |

Synthesis of Tert-butyl Haloacetates and Analogous Electrophiles

Tert-butyl haloacetates, such as tert-butyl bromoacetate (B1195939) or tert-butyl iodoacetate, are common electrophilic partners in the synthesis of this compound. Tert-butyl bromoacetate is commercially available but can also be synthesized in the laboratory. One common method involves the esterification of bromoacetic acid with isobutylene (B52900) in the presence of a strong acid catalyst.

| Reactants | Reagents | Conditions |

| Bromoacetic acid, Isobutylene | Sulfuric acid (catalyst) | Low temperature |

Alternatively, reaction of bromoacetyl chloride with tert-butanol (B103910) in the presence of a non-nucleophilic base can also yield tert-butyl bromoacetate.

Strategies for Ether Linkage Formation

The formation of the ether bond between the protected 3-aminopropanol and the tert-butyl haloacetate is the pivotal step in the synthesis of the target molecule. Two primary methods are widely employed for this transformation: the Williamson ether synthesis and the Mitsunobu reaction.

Williamson Ether Synthesis Protocols and Optimization

The Williamson ether synthesis is a classic and widely used method for forming ethers. It involves the reaction of an alkoxide with a primary alkyl halide. In the context of synthesizing this compound, the hydroxyl group of the N-protected 3-aminopropanol is deprotonated with a strong base to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of the tert-butyl haloacetate and displacing the halide to form the ether linkage.

General Protocol:

Deprotonation of the N-protected 3-aminopropanol using a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

Addition of the tert-butyl haloacetate to the resulting alkoxide solution.

The reaction is typically stirred at room temperature or gently heated to drive it to completion.

Optimization: The efficiency of the Williamson ether synthesis can be influenced by several factors:

Base: Strong, non-nucleophilic bases are preferred to avoid side reactions. Sodium hydride is a common choice.

Solvent: Aprotic polar solvents like THF and DMF are effective in solvating the alkoxide and facilitating the Sₙ2 reaction.

Leaving Group: The reactivity of the tert-butyl haloacetate follows the order I > Br > Cl. Tert-butyl bromoacetate is often a good compromise between reactivity and cost.

Temperature: While some reactions proceed at room temperature, gentle heating may be required to increase the reaction rate, although this can also promote side reactions like elimination.

| N-Protected 3-Aminopropanol | Base | Electrophile | Solvent | Typical Conditions |

| N-Boc-3-aminopropanol | NaH | tert-butyl bromoacetate | THF | 0 °C to room temperature |

| N-Cbz-3-aminopropanol | NaH | tert-butyl bromoacetate | DMF | Room temperature |

Mitsunobu Reaction and Alternative Etherification Approaches

The Mitsunobu reaction provides a powerful alternative for the formation of the ether linkage, particularly when the Williamson ether synthesis is not effective. This reaction allows for the conversion of a primary or secondary alcohol into an ether under mild, neutral conditions. It typically involves the use of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

In this approach, the N-protected 3-aminopropanol and a hydroxyl-containing tert-butyl acetate derivative (tert-butyl glycolate) are reacted in the presence of the Mitsunobu reagents. The reaction proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for the achiral 3-aminopropanol.

General Protocol:

A solution of the N-protected 3-aminopropanol, tert-butyl glycolate, and triphenylphosphine in an anhydrous aprotic solvent (e.g., THF) is prepared.

The azodicarboxylate (DEAD or DIAD) is added slowly to the solution at a reduced temperature (typically 0 °C).

The reaction is then allowed to warm to room temperature and stirred until completion.

Alternative Etherification Approaches: While the Williamson and Mitsunobu reactions are the most common, other methods for etherification exist, although they are less frequently applied for this specific transformation. These can include reactions involving sulfonate esters (mesylates, tosylates) as leaving groups on the 3-aminopropanol derivative, which can then be displaced by the enolate of tert-butyl acetate. However, these routes are generally more complex and may offer fewer advantages than the two primary methods discussed.

| Alcohol | Acid | Reagents | Solvent | Typical Conditions |

| N-Boc-3-aminopropanol | tert-butyl glycolate | PPh₃, DEAD | THF | 0 °C to room temperature |

| N-Cbz-3-aminopropanol | tert-butyl glycolate | PPh₃, DIAD | THF | 0 °C to room temperature |

Esterification Routes to Incorporate the Tert-butyl Acetate Moiety

The formation of the tert-butyl ester is a critical step, often challenged by the steric hindrance of the tert-butyl group. Several strategies have been developed to overcome this, including direct esterification, transesterification, and the use of activating agents.

Direct esterification of a carboxylic acid with tert-butanol is a common but often challenging method due to the low reactivity of the tertiary alcohol and its propensity to undergo elimination to form isobutylene under acidic conditions. To drive the equilibrium towards the ester product, an excess of one reactant or the removal of water is typically required. The use of acid catalysts is standard, though conditions must be carefully controlled to minimize side reactions.

Recent advancements have focused on the development of more efficient and milder catalytic systems. For instance, the use of solid acid catalysts can facilitate the reaction while simplifying product purification.

Table 1: Comparison of Catalysts for Direct Esterification with tert-Butanol

| Catalyst | Reaction Conditions | Yield | Reference |

| Sulfuric Acid | Excess tert-butanol, reflux | Moderate | asianpubs.org |

| Amberlyst 15 | Batch reactor, 351-366 K | Good | researchgate.net |

| Silicotungstic acid on bentonite | 110 °C, 2h | 87.2% | asianpubs.org |

This table is interactive and allows for sorting and filtering of data.

Transesterification offers an alternative route to tert-butyl esters, often proceeding under milder conditions than direct esterification. This method involves the reaction of a more reactive ester (e.g., a methyl or ethyl ester) with tert-butanol in the presence of a catalyst.

This approach can be particularly advantageous when the parent carboxylic acid is sensitive to the harsh conditions of direct esterification. The choice of catalyst is crucial for achieving high yields and selectivity.

To circumvent the challenges of direct esterification, carboxylic acids can be activated to enhance their reactivity towards tert-butanol. This often involves converting the carboxylic acid into a more reactive intermediate, such as an acid chloride or an active ester.

Common coupling reagents used in peptide synthesis, for example, can be employed to facilitate the formation of the ester bond under mild conditions. These methods are particularly useful for complex molecules where functional group tolerance is a key consideration. A one-pot preparation of t-butyl esters from the carboxylic acid and t-butanol using anhydrous magnesium sulfate (B86663) and catalytic sulfuric acid has also been reported.

Amination and Deprotection Strategies for the Primary Amine

The introduction of the primary amine can be achieved either before or after the esterification step. To prevent unwanted side reactions, the amino group is typically introduced in a protected form or as a precursor that can be converted to the amine in a later step.

A common and effective method for introducing a primary amine is through the reduction of an azide (B81097). This two-step process involves the initial introduction of an azide group (N3) via nucleophilic substitution of a suitable leaving group (e.g., a halide or tosylate) with an azide salt. The resulting alkyl azide is then reduced to the primary amine. orgoreview.comucalgary.ca

Several reducing agents can be employed for the azide reduction, with the choice depending on the presence of other functional groups in the molecule.

Table 2: Reducing Agents for Azide to Amine Conversion

| Reducing Agent | Typical Reaction Conditions | Notes | Reference(s) |

| Lithium Aluminum Hydride (LiAlH4) | Anhydrous ether, reflux | Powerful reducing agent, reduces many other functional groups. acs.orgyoutube.comwikipedia.org | acs.orgyoutube.comwikipedia.org |

| Catalytic Hydrogenation (H2/Pd) | Palladium catalyst, various solvents | Can also reduce double and triple bonds. orgoreview.comucalgary.ca | orgoreview.comucalgary.ca |

| Triphenylphosphine (Staudinger Reaction) | PPh3 followed by water | Mild conditions, tolerant of many functional groups. orgoreview.com | orgoreview.com |

This table is interactive and allows for sorting and filtering of data.

Alternatively, the amino group can be introduced directly via nucleophilic substitution with ammonia (B1221849) or a protected amine equivalent, although overalkylation can be a significant side reaction.

In many synthetic strategies, the amine functionality is protected to prevent it from interfering with other reactions, such as esterification. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its relatively straightforward removal. jk-sci.com

The deprotection of a Boc-protected amine is typically achieved under acidic conditions. The choice of acid and solvent can be tailored to ensure the selective removal of the Boc group without cleaving other acid-sensitive groups, such as the tert-butyl ester.

Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol (B129727). nih.govnih.govresearchgate.netfishersci.co.ukcommonorganicchemistry.comcommonorganicchemistry.comrsc.org The reaction is generally fast and proceeds at room temperature. nih.govresearchgate.netfishersci.co.uk Careful selection of the deprotection conditions is crucial to maintain the integrity of the tert-butyl ester, as it is also susceptible to acid-catalyzed cleavage.

Multi-step Synthetic Sequences and Convergent Approaches to this compound

The synthesis of this compound, a bifunctional molecule incorporating both an amino and an ester group, can be achieved through various multi-step synthetic sequences. A common and logical approach involves a linear sequence that begins with the protection of the more reactive amino group of a suitable precursor, followed by the formation of the ether linkage, and concluding with deprotection if necessary.

A plausible multi-step synthesis commences with 3-amino-1-propanol. The primary amine is first protected to prevent side reactions during the subsequent etherification step. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its ease of removal under acidic conditions. The reaction of 3-amino-1-propanol with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine yields N-Boc-3-amino-1-propanol.

The subsequent step is the formation of the ether bond, typically achieved through a Williamson ether synthesis. The protected amino alcohol is treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group, forming a reactive alkoxide. This alkoxide is then reacted with a tert-butyl haloacetate, such as tert-butyl bromoacetate, to yield the protected target molecule, tert-butyl 2-(3-(tert-butoxycarbonylamino)propoxy)acetate. The final step, if the unprotected amine is desired, involves the removal of the Boc group using an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

An alternative to the Williamson ether synthesis for the O-alkylation of the N-Boc-3-amino-1-propanol is the use of phase-transfer catalysis. This method can offer milder reaction conditions and may avoid the use of strong, hazardous bases like sodium hydride.

Table 1: Key Reactions in a Proposed Multi-step Synthesis

| Step | Reaction Type | Reactants | Reagents | Product |

| 1 | N-Protection | 3-amino-1-propanol | Di-tert-butyl dicarbonate, Triethylamine | N-Boc-3-amino-1-propanol |

| 2 | O-Alkylation (Williamson Ether Synthesis) | N-Boc-3-amino-1-propanol, tert-butyl bromoacetate | Sodium hydride | tert-butyl 2-(3-(tert-butoxycarbonylamino)propoxy)acetate |

| 3 | N-Deprotection | tert-butyl 2-(3-(tert-butoxycarbonylamino)propoxy)acetate | Trifluoroacetic acid or Hydrochloric acid | This compound |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals like this compound is of growing importance. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

Solvent Selection and Minimization

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental footprint. In the context of the Williamson ether synthesis, a key step in the production of this compound, traditional solvents often include volatile and hazardous compounds.

Greener alternatives to conventional solvents are actively being explored. For ether synthesis, solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are considered more environmentally benign replacements for tetrahydrofuran (THF) and other ethereal solvents. masterorganicchemistry.com Ionic liquids and deep eutectic solvents are also being investigated as reaction media that can offer improved reaction efficiency and easier product separation, although their "greenness" must be assessed on a case-by-case basis considering their synthesis and biodegradability. numberanalytics.com

Table 2: Comparison of Conventional and Greener Solvents for Ether Synthesis

| Solvent Property | Conventional Solvents (e.g., THF, Diethyl Ether) | Greener Alternatives (e.g., 2-MeTHF, CPME) |

| Source | Petrochemical | Often renewable (e.g., 2-MeTHF from corncobs) |

| Volatility | High | Lower |

| Peroxide Formation | Prone to form explosive peroxides | More resistant to peroxide formation (e.g., CPME) |

| Toxicity | Often higher | Generally lower |

| Biodegradability | Variable | Can be more readily biodegradable |

Catalyst Development for Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency, selectivity, and reduce energy consumption while minimizing waste. For the synthesis of this compound, catalyst development can be focused on both the etherification and potential esterification steps.

Phase-transfer catalysis (PTC) is another sustainable approach that can be applied to the O-alkylation step. nih.gov PTC can facilitate reactions between reactants in different phases (e.g., a solid base and an organic substrate), often leading to milder reaction conditions, reduced reaction times, and decreased reliance on hazardous, anhydrous solvents. nih.gov

For esterification reactions, which could be relevant in alternative synthetic routes, simple and recyclable catalysts such as zinc(II) salts have been shown to be effective for solvent-free esterification of fatty acids. nih.gov The development of catalysts that are derived from abundant and non-toxic metals is also a key aspect of sustainable catalyst design. The continual development of highly active and selective catalysts will be crucial in making the synthesis of this compound and other fine chemicals more environmentally benign.

Reactivity and Derivatization Pathways of Tert Butyl 2 3 Aminopropoxy Acetate

Reactions Involving the Primary Amine Functionality

The primary amine group in Tert-butyl 2-(3-aminopropoxy)acetate is a nucleophilic center that readily participates in numerous reactions, allowing for the introduction of a wide variety of substituents and the formation of new functional groups.

Acylation, Sulfonylation, and Alkylation Reactions

The nucleophilic primary amine can be readily modified through reactions with electrophilic partners.

Acylation: The amine reacts with acylating agents such as acid chlorides or anhydrides to form stable amide linkages. This is a fundamental transformation for introducing acyl groups.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This reaction is crucial for synthesizing compounds with specific biological or chemical properties.

Alkylation: The introduction of alkyl groups onto the amine can be achieved using alkyl halides. However, this reaction can sometimes lead to over-alkylation, producing secondary and tertiary amines, or even quaternary ammonium (B1175870) salts. Enantioselective alkylation methods have been developed for similar compounds to achieve specific stereoisomers. researchgate.net

| Reaction Type | Reagent Class | Example Reagent | Product Class |

|---|---|---|---|

| Acylation | Acid Chloride | Acetyl chloride | N-acetyl amide |

| Sulfonylation | Sulfonyl Chloride | Tosyl chloride | N-tosyl sulfonamide |

| Alkylation | Alkyl Halide | Benzyl (B1604629) bromide | N-benzyl amine |

Formation of Imines, Schiff Bases, and Heterocycles

The primary amine functionality serves as a key precursor for the synthesis of imines and subsequent heterocyclic structures.

Imines and Schiff Bases: The condensation reaction between the primary amine of this compound and carbonyl compounds (aldehydes or ketones) results in the formation of imines, commonly known as Schiff bases. researchgate.netmdpi.com This reaction is typically reversible and may require the removal of water to drive the equilibrium toward the product. dtu.dk The steric hindrance from the tert-butyl group in some reactants can influence the final architecture of these compounds. nih.gov

Heterocycles: The bifunctional nature of the molecule allows it to be a precursor in heterocycle synthesis. For instance, chiral N-tert-butanesulfinyl imines, related structures, have been extensively used as electrophiles in a wide range of reactions to create nitrogen-containing heterocycles. beilstein-journals.org Following the formation of an imine, intramolecular reactions can lead to the formation of various ring systems, depending on the chosen reaction partners and conditions.

Urea (B33335) and Thiourea (B124793) Formation

The primary amine readily reacts with isocyanates and isothiocyanates to yield urea and thiourea derivatives, respectively. These functional groups are prevalent in many biologically active molecules and are important for establishing intermolecular interactions like hydrogen bonding. nih.gov

Urea Formation: The addition of the amine to an isocyanate (R-N=C=O) is a straightforward and high-yielding reaction that produces a substituted urea. The use of t-butyl isocyanate with amines is a known method for creating tert-butylureas. scispace.com

Thiourea Formation: Similarly, reaction with an isothiocyanate (R-N=C=S) affords the corresponding thiourea. Thioureas are organosulfur compounds with a wide range of applications. mdpi.com The synthesis can often be achieved through a simple condensation between the amine and carbon disulfide or by using thioacylating agents. organic-chemistry.org

| Target Functional Group | Reagent Class | Example Reagent | Product |

|---|---|---|---|

| Urea | Isocyanate | Phenyl isocyanate | N-phenyl-N'-(substituted)urea |

| Thiourea | Isothiocyanate | Allyl isothiocyanate | N-allyl-N'-(substituted)thiourea |

Amide Bond Formation with Carboxylic Acids and Derivatives

Creating an amide bond by coupling the primary amine with a carboxylic acid is one of the most common transformations in organic chemistry, particularly in pharmaceutical and peptide synthesis. libretexts.org

Direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient and requires high temperatures due to the formation of a stable ammonium carboxylate salt. mdpi.com To overcome this, several strategies are employed:

Activation of the Carboxylic Acid: The carboxylic acid is typically activated using coupling reagents (e.g., carbodiimides like DCC or EDC) or converted to a more reactive derivative.

Reactive Carboxylic Acid Derivatives: Using highly reactive derivatives like acid chlorides or anhydrides leads to a rapid and often quantitative reaction with the amine.

Catalytic Direct Amidation: Modern methods focus on the development of catalysts that enable the direct formation of amides from carboxylic acids and amines under milder conditions, improving the sustainability of the process. nih.gov Boron-based catalysts, for instance, have been shown to be effective in solvents like tert-butyl acetate (B1210297). mdpi.comnih.gov

Reactions Involving the Tert-butyl Ester Functionality

The tert-butyl ester group is a widely used protecting group for carboxylic acids due to its distinct reactivity profile. thieme.de It is stable under many nucleophilic and basic conditions but can be selectively removed under acidic conditions. organic-chemistry.org

Selective Hydrolysis and Transesterification Reactions

Selective Hydrolysis: The tert-butyl ester can be selectively hydrolyzed to the corresponding carboxylic acid under acidic conditions, often using reagents like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). This selectivity is crucial as it allows for the deprotection of the carboxylic acid without affecting other acid-labile or base-labile groups that might be present in the molecule. researchgate.net The steric hindrance of the tert-butyl group prevents hydrolysis through base-mediated mechanisms that readily cleave less hindered esters like methyl or ethyl esters. uaeh.edu.mx Enzymatic hydrolysis methods have also been explored for the selective cleavage of C-terminal tert-butyl esters in peptides. nih.gov

Transesterification: This process involves the conversion of the tert-butyl ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. While direct transesterification of the sterically hindered tert-butyl ester can be challenging, it is a common reaction for less bulky esters. ntnu.nokataliz.org.ua For tert-butyl esters, it is often more practical to first hydrolyze the ester to the carboxylic acid and then re-esterify it with the desired alcohol.

| Reaction | Typical Reagents | Product | Key Feature |

|---|---|---|---|

| Hydrolysis (Deprotection) | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Carboxylic acid | High selectivity under acidic conditions |

| Transesterification | Alcohol (R'-OH) with acid/base catalyst | New ester (R'-ester) | Exchanges the alkyl group of the ester |

Reduction to Alcohol or Aldehyde Derivatives

The tert-butyl ester group of the molecule can be reduced to a primary alcohol. Esters are generally converted to alcohols through treatment with strong reducing agents. numberanalytics.com The expected product from the complete reduction of this compound would be 2-(3-aminopropoxy)ethanol.

Powerful hydride reagents are typically required for this transformation. Lithium aluminum hydride (LiAlH4) is a common choice for the reduction of esters to primary alcohols. organic-chemistry.org Sodium borohydride (B1222165) (NaBH4) is generally not reactive enough to reduce esters but may work under specific conditions. organic-chemistry.orglibretexts.org

Selective reduction of the ester to an aldehyde is more challenging. It often requires the use of specialized, sterically hindered hydride reagents at low temperatures to prevent over-reduction to the alcohol. One such reagent is diisobutylaluminum hydride (DIBAL-H). core.ac.uk

| Reagent | Expected Major Product | Functional Group Transformation |

|---|---|---|

| Lithium aluminum hydride (LiAlH4) | 2-(3-aminopropoxy)ethanol | Ester → Primary Alcohol |

| Diisobutylaluminum hydride (DIBAL-H, low temp.) | 2-(3-aminopropoxy)acetaldehyde | Ester → Aldehyde |

| Sodium borohydride (NaBH4) | No reaction (typically) | Ester is unreactive |

Amidation with Amines and Anhydrides

The conversion of the ester functional group in this compound into an amide, a process known as aminolysis, is possible but often requires forcing conditions or activation. Direct reaction with an amine is generally slow. A more practical approach involves converting the ester into a more reactive intermediate, such as an acid chloride. organic-chemistry.org

Recent methodologies allow for the conversion of tert-butyl esters into acid chlorides using reagents like thionyl chloride (SOCl2) or a combination of α,α-dichlorodiphenylmethane and tin(II) chloride (SnCl2). organic-chemistry.orgresearchgate.net The in-situ generated acid chloride can then readily react with a variety of amines to yield the corresponding amides in high yields under mild conditions. researchgate.netresearchgate.net

Catalytic direct amidation methods have also been developed, which can be more efficient and generate less waste. nih.gov These methods often employ specialized catalysts to facilitate the direct reaction between the ester and an amine.

Stability and Steric Hindrance Effects on Ester Reactivity

The reactivity of the ester group is significantly influenced by the bulky tert-butyl group attached to the ester oxygen. numberanalytics.com This group creates substantial steric hindrance around the carbonyl carbon, which shields it from the approach of nucleophiles. fiveable.meresearchgate.netwikipedia.org

This steric protection has several important consequences:

Increased Stability : Tert-butyl esters are considerably more stable towards hydrolysis, especially under basic conditions, compared to less hindered esters like methyl or ethyl esters. fiveable.meschoolbag.info The bulky group physically obstructs the attack of hydroxide (B78521) ions.

Controlled Reactivity : The steric hindrance makes the tert-butyl ester less reactive towards many nucleophiles, which can be advantageous in multi-step syntheses where the ester needs to remain intact while other transformations are carried out. fiveable.me

Acid-Catalyzed Cleavage : Despite their stability to bases, tert-butyl esters are readily cleaved under acidic conditions. organic-chemistry.orgfiveable.me This is a key feature used for their removal as a protecting group for carboxylic acids. thieme-connect.comthieme.de

| Ester Type | Basic Conditions (e.g., NaOH) | Acidic Conditions (e.g., HCl, TFA) | Nucleophilic Attack (e.g., RNH2) |

|---|---|---|---|

| Methyl Ester | Low Stability (hydrolyzes) | Moderate Stability (hydrolyzes) | High Reactivity |

| Ethyl Ester | Low Stability (hydrolyzes) | Moderate Stability (hydrolyzes) | Moderate Reactivity |

| Tert-butyl Ester | High Stability | Low Stability (cleaves) | Low Reactivity (due to steric hindrance) |

Stability and Reactivity of the Ether Linkage

The molecule contains a simple aliphatic ether linkage (-CH2-O-CH2-), which is known for its general lack of reactivity and high chemical stability. wikipedia.orglongdom.org This inertness makes it a robust part of the molecular structure under many reaction conditions.

Cleavage Reactions of the Ether Bond under Specific Conditions

Despite their stability, ether bonds can be broken under harsh conditions. The cleavage of ethers typically requires strong acids, often in combination with a good nucleophile. wikipedia.orgmasterorganicchemistry.com

Strong Protic Acids : Reagents such as hydroiodic acid (HI) or hydrobromic acid (HBr) are commonly used. The reaction begins with the protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com A halide ion then acts as a nucleophile, attacking one of the adjacent carbon atoms in an SN1 or SN2 reaction to displace an alcohol, which can be further converted to an alkyl halide. wikipedia.orglongdom.org Given the primary nature of the carbons adjacent to the ether oxygen in this molecule, the cleavage would likely proceed via an SN2 mechanism. longdom.org

Lewis Acids : Strong Lewis acids, such as boron tribromide (BBr3), are also highly effective at cleaving ethers and often work under milder conditions than strong protic acids.

Resistance to Acidic, Basic, and Reductive Environments

The ether linkage demonstrates remarkable stability across a wide range of chemical environments.

Basic and Nucleophilic Conditions : Ethers are highly resistant to bases and most nucleophiles, meaning conditions used for ester hydrolysis or amidation would not affect the ether bond.

Reductive Environments : The ether bond is stable to common hydride reducing agents like LiAlH4 and NaBH4. longdom.org Therefore, the reduction of the ester group to an alcohol can be achieved without cleaving the ether linkage.

Acidic Environments : While susceptible to cleavage by strong, concentrated acids like HBr and HI, the ether linkage is generally stable to the milder acidic conditions that might be used for the deprotection of the tert-butyl ester. masterorganicchemistry.com This allows for selective manipulation of the ester group without disrupting the core structure of the molecule.

Chemo-, Regio-, and Stereoselective Transformations

The presence of two different reactive sites—a nucleophilic primary amine and an electrophilic ester carbonyl—makes chemoselectivity a key consideration in the reactions of this compound.

Chemoselectivity : This refers to the preferential reaction of a reagent with one functional group over another.

Reaction with Electrophiles : The primary amine is a strong nucleophile and will react preferentially with most electrophiles (e.g., acyl chlorides, alkyl halides) over the less reactive ester and ether groups. To direct reactions towards the ester, the amine group would typically need to be protected first (e.g., as a carbamate).

Reaction with Nucleophiles : The ester carbonyl is an electrophilic site. Strong nucleophiles will attack this position, but the primary amine is unlikely to react with nucleophiles. The sterically hindered nature of the tert-butyl ester makes it less electrophilic than other esters, which can be exploited for selective reactions in more complex molecules. nih.govorganic-chemistry.org Syntheses of various amino ester molecules have been achieved through chemoselective cross-coupling reactions. rsc.org

Regio- and Stereoselectivity :

The concept of regioselectivity is not highly relevant to this molecule's core reactions, as the primary amine and ester are at distinct, well-separated positions.

this compound is an achiral molecule. Therefore, stereoselective transformations would only apply if it were to be reacted with a chiral reagent or catalyst to produce a chiral product, or if a chiral derivative of the molecule were synthesized. nih.gov

Synthesis of Complex Molecular Architectures and Scaffolds from this compound

This compound is a bifunctional molecule that serves as a versatile building block in synthetic chemistry for the construction of complex molecular frameworks. Its structure incorporates a primary amine, which acts as a potent nucleophile, and a tert-butyl ester, which serves as a sterically hindered protecting group for a carboxylic acid. This orthogonal reactivity allows for selective chemical transformations at either end of the molecule, making it an ideal component for designing intricate architectures such as macrocycles, oligomers, and highly substituted scaffolds through multi-component reactions. The ether linkage within its backbone provides conformational flexibility, a desirable trait in the synthesis of macrocyclic compounds.

Macrocyclization and Oligomerization Reactions

The dual functionality of this compound enables its participation in both oligomerization and macrocyclization reactions. The primary amine can readily undergo nucleophilic substitution or addition reactions, most commonly forming amide bonds when reacted with activated carboxylic acids (like acyl chlorides) or in the presence of peptide coupling agents.

Oligomerization can be achieved through a stepwise process. For instance, the amine terminus can be reacted with a dicarboxylic acid chloride, followed by deprotection of the tert-butyl ester (typically under acidic conditions, e.g., with trifluoroacetic acid) to reveal a new carboxylic acid. This new bifunctional molecule can then be further elongated.

Macrocyclization involves an intramolecular ring-closing reaction or an intermolecular reaction with a complementary linker molecule. A common strategy is the high-dilution condensation of a linear precursor that has reactive functional groups at both ends. In the context of this compound, this could involve reacting it with a molecule containing two activated acid functionalities. For example, the coupling of a diamine with a diacid dichloride is a well-established method for forming polyamide macrocycles. analis.com.my While direct literature examples for this compound are not prevalent, analogous reactions with similar building blocks demonstrate the principle.

Table 1: Representative Analogous Macrocyclization Reactions This table presents examples of macrocyclization reactions analogous to those achievable using this compound as a building block.

| Diamine Component | Diacid Component | Reaction Conditions | Resulting Macrocycle | Yield | Reference |

| Bis amine compound (3) | 5-tert-butylisophthaloyl dichloride (2) | Triethylamine (B128534), THF, 3 days | Macrocycle cMDG | 11% | analis.com.my |

| Amine derivative (4) | 5-tert-butylisophthaloyl dichloride (2) | Triethylamine, THF, 3 days | Macrocycle cMP | 11% | analis.com.my |

Multi-component Reactions (MCRs) Incorporating the Compound

Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are powerful tools in diversity-oriented synthesis. nih.gov The primary amine of this compound makes it an excellent candidate for isocyanide-based MCRs such as the Ugi and Passerini reactions. nih.govnih.gov

In a four-component Ugi reaction (U-4CR), an aldehyde, a primary amine, a carboxylic acid, and an isocyanide condense to form an α-acylamino amide. nih.gov this compound could serve as the primary amine component. The reaction would proceed through the formation of an imine between the aldehyde and the amine of our compound, which is then attacked by the isocyanide and the carboxylic acid to generate the final, highly complex product. The tert-butyl ester group would likely remain intact under typical Ugi reaction conditions, providing a handle for further derivatization after the MCR. This approach allows for the rapid generation of molecular complexity and the creation of libraries of compounds with diverse functionalities. nih.gov

The Passerini three-component reaction (P-3CR) involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgnih.gov While the canonical Passerini reaction does not use a primary amine, variations and subsequent transformations often do, highlighting the utility of amine-containing building blocks in the broader context of MCRs. The incorporation of this compound into Ugi-type syntheses represents a direct pathway to complex scaffolds.

Table 2: Representative Multi-Component Reactions Illustrating the Role of an Amine Component This table showcases examples of Ugi and Passerini reactions where a primary amine, analogous to this compound, is a key reactant.

| MCR Type | Amine Component | Other Components | Product Type | Reference |

| Ugi 4-Component Reaction | Primary amine | Aldehyde, Isocyanide, Carboxylic Acid | α-acylamino amide | nih.gov |

| Ugi Reaction | Cysteine isocyanide, various amines | Aldehyde, Fmoc–Cys(Trt)–OH | Diastereoisomeric combinations for disulfide-bridged peptides | nih.gov |

| Passerini 3-Component Reaction | N/A (amine not a primary reactant) | tert-butyl isocyanide, acetic acid, phenylacetaldehyde | α-acyloxy amide | nih.gov |

| Ugi-type Reaction | 2-aminopyridine | Siloxycyclopropanes, tert-butylisocyanide | 3-aminoimidazo[1,2-a]pyridines | fu-berlin.de |

Mechanistic Investigations of Reactions Involving Tert Butyl 2 3 Aminopropoxy Acetate

Elucidation of Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics for a molecule like Tert-butyl 2-(3-aminopropoxy)acetate involves analyzing the rates and energy changes associated with the transformation of its primary functional groups. While specific experimental data for this compound is not extensively documented in publicly available literature, its reactivity can be inferred from studies on analogous structures, such as other tert-butyl esters and ethers.

Kinetic studies on the hydrolysis of tert-butyl esters, such as tert-butyl chloride, show that the reaction typically follows a first-order rate law (SN1 mechanism), where the rate is dependent only on the concentration of the substrate. youtube.com The rate-determining step is the unimolecular dissociation of the protonated ester to form the carbocation. The reaction rate is significantly influenced by solvent polarity, temperature, and the strength of the acid catalyst. youtube.com

Table 1: General Thermodynamic and Kinetic Parameters for Reactions of Related Functional Groups

| Reaction Type | Functional Group | Key Thermodynamic Factor | Typical Kinetics | Influencing Factors |

|---|---|---|---|---|

| Ester Hydrolysis | tert-Butyl Ester | Stability of tert-butyl carbocation | First-order (SN1-type) | Acid strength, Temperature, Solvent |

| Etherification | Ether | Enthalpy of formation | Second-order | Catalyst, Temperature, Reactant Ratio |

| Nucleophilic Attack | Primary Amine | Basicity/Nucleophilicity | Second-order (SN2-type) | Steric hindrance, Electrophile reactivity |

Proposed Reaction Mechanisms for Functional Group Transformations

The presence of an amine, an ether, and a tert-butyl ester allows for a variety of functional group transformations, each proceeding through distinct reaction mechanisms.

The primary amine in this compound serves as a potent nucleophile. It can readily participate in bimolecular nucleophilic substitution (SN2) reactions with suitable electrophiles, such as alkyl halides. In an SN2 mechanism, the amine's lone pair of electrons attacks the electrophilic carbon, displacing a leaving group in a single, concerted step. byjus.com The reaction rate is dependent on the concentration of both the amine and the electrophile. Steric hindrance around the reacting centers is a critical factor influencing the reaction's feasibility. youtube.com

Further substitution can occur where the initially formed secondary amine acts as a nucleophile, potentially leading to tertiary amines and even quaternary ammonium (B1175870) salts if an excess of the electrophile is used. youtube.com

The ether oxygen, while less nucleophilic than the amine, could theoretically participate in substitution reactions. However, it would typically require deprotonation to form an alkoxide, a scenario less common in standard conditions than reactions involving the amine. Acid-catalyzed cleavage of the ether bond is another possibility, proceeding via protonation of the ether oxygen followed by nucleophilic attack (SN1 or SN2) by a conjugate base, though this generally requires harsh conditions (e.g., strong acids like HBr or HI). vaia.com

It is crucial to distinguish these reactions from the cleavage of the tert-butyl ester group, which proceeds via an SN1-type mechanism involving the formation of a tertiary carbocation from the tert-butyl group, not substitution at the carbonyl carbon. youtube.comyoutube.com

The tert-butyl ester group is susceptible to cleavage under acidic conditions through a mechanism distinct from that of primary or secondary alkyl esters. The process is an example of an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism.

Mechanism of Acid-Catalyzed Hydrolysis:

Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst, which activates the ester towards cleavage.

Carbocation Formation: The C-O bond between the carbonyl carbon and the tert-butyl group's oxygen cleaves heterolytically. This is the rate-determining step and results in the formation of a carboxylic acid and a stable tert-butyl carbocation.

Carbocation Quenching: The tert-butyl carbocation is then rapidly quenched, either by losing a proton to form 2-methylpropene (elimination) or by reacting with a nucleophile like water to form tert-butanol (B103910) (substitution). youtube.comvaia.com

Transesterification is the conversion of one ester to another. For tert-butyl esters, this can be achieved under various conditions. Acid-catalyzed transesterification with an alcohol (e.g., methanol) follows a similar AAL1 mechanism, where the alcohol traps the tert-butyl carbocation and the new ester is formed from the carboxylic acid part. pearson.com Alternatively, specific reagents can facilitate the conversion. For example, tert-butyl esters can be converted to other esters or amides by first forming an acid chloride intermediate in situ using reagents like PCl3 or a combination of α,α-dichlorodiphenylmethane and SnCl2. organic-chemistry.org

Catalysis is central to controlling the transformations of this compound. Catalytic pathways lower the activation energy, enabling reactions to proceed under milder conditions.

Acid Catalysis: As detailed above, protons are pervasive catalysts for the hydrolysis and transesterification of the tert-butyl ester. wikipedia.org Strong acids provide a low-energy pathway for the formation of the key tert-butyl carbocation intermediate.

Enzyme Catalysis: Enzymes, particularly lipases, are highly selective catalysts for ester transformations. nih.gov Lipases like Candida antarctica lipase (B570770) B (CAL-B) can catalyze the enantioselective hydrolysis of β-amino esters in organic media, which could be applicable to derivatives of the title compound. mdpi.com The mechanism typically involves the formation of an acyl-enzyme intermediate.

Metal Catalysis: Transition metals can catalyze various reactions. The amine and ether functionalities could act as coordinating ligands to a metal center, potentially directing C-H functionalization at a nearby position or facilitating other transformations. While specific examples for this molecule are scarce, palladium-based catalysts are known to racemize β-amino esters through a dehydrogenation-hydrogenation sequence, a process relevant to the chiral center if one were present. rsc.org Manganese complexes have been used to catalytically hydroxylate sterically hindered tert-butyl groups, suggesting another potential pathway for modification. torvergata.it

Role of Catalysis in Enhancing Selectivity and Efficiency

Given the molecule's multiple reactive sites, chemoselectivity is a significant challenge. For instance, in a reaction with an acyl chloride, both the primary amine and the ether oxygen (after deprotonation) could potentially react. A catalyst can help favor one pathway over another. For example, in the dynamic kinetic resolution of β-amino esters, a combination of an enzyme (for selective acylation of one enantiomer) and a metal catalyst (for racemization of the remaining enantiomer) allows for high yields of a single enantiopure product. rsc.org

Catalysts also improve efficiency by allowing reactions to occur under milder conditions, which can prevent undesired side reactions such as decomposition. For example, using silica (B1680970) gel or montmorillonite (B579905) KSF clay as a solid acid catalyst allows for the selective cleavage of tert-butyl esters under relatively mild conditions, potentially leaving other acid-sensitive groups intact. researchgate.net

Both homogeneous and heterogeneous catalysts can be employed for reactions of this compound, with each offering distinct advantages.

Homogeneous Catalysis occurs when the catalyst is in the same phase as the reactants. wikipedia.org

Examples: Soluble acids like trifluoroacetic acid (TFA) or bis(trifluoromethanesulfonyl)imide for ester cleavage or formation. organic-chemistry.org Soluble transition metal complexes, such as those used in hydrogenations or oxidations, also fall into this category. wikipedia.org Amino acids themselves can act as homogeneous organocatalysts. researchgate.net

Advantages: High activity and selectivity due to well-defined active sites and the absence of mass transfer limitations. savemyexams.com

Disadvantages: Difficult separation of the catalyst from the product mixture, which can be costly and lead to product contamination.

Heterogeneous Catalysis involves a catalyst that is in a different phase from the reactants, typically a solid catalyst in a liquid or gas reaction mixture.

Examples: Solid acid catalysts like silica gel, zeolites, or acidic clays (B1170129) (montmorillonite KSF) for tert-butyl ester hydrolysis. researchgate.net Palladium supported on carbon (Pd/C) is a common heterogeneous catalyst used for hydrogenations or, in some cases, racemization of amino esters. rsc.org

Advantages: Ease of separation from the reaction mixture via simple filtration, which allows for catalyst recycling and simplifies product purification. This makes them highly desirable for industrial processes. researchgate.net

Disadvantages: Can sometimes exhibit lower activity or selectivity compared to their homogeneous counterparts due to less uniform active sites or mass transport limitations. researchgate.net

Table 2: Comparison of Catalysis Types for Tert-butyl Ester Cleavage

| Catalyst Type | Example Catalyst | Phase | Separation Method | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Homogeneous | Trifluoroacetic Acid (TFA) | Liquid | Distillation, Extraction | High activity, Mild conditions | Difficult separation, Corrosive |

| Homogeneous | Er(OTf)3 | Soluble Solid | Extraction, Chromatography | Reusable (in some cases), Mild | Cost, Separation challenges |

| Heterogeneous | Montmorillonite KSF Clay | Solid | Filtration | Easy separation, Reusable, Mild | Potentially lower activity |

| Heterogeneous | Silica Gel | Solid | Filtration | Inexpensive, Easy separation | Requires refluxing temperatures |

Organocatalysis and Biocatalysis

The dual functionality of this compound, possessing both an amine and an ester group, makes it an intriguing substrate for both organocatalytic and biocatalytic transformations.

Organocatalysis:

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful toolkit for activating the functional groups within this compound. Proline and its derivatives, for instance, are well-established organocatalysts capable of activating carbonyl compounds through the formation of enamine or iminium ion intermediates. nih.govyoutube.com In a hypothetical reaction where the ester group of this compound is the target, a chiral organocatalyst could facilitate stereoselective transformations at the α-carbon.

Furthermore, bifunctional organocatalysts, which can activate both the nucleophile and the electrophile, are particularly relevant. For example, 6-halo-2-pyridones have been shown to effectively catalyze ester aminolysis by a dual activation mechanism, using hydrogen bonding to activate both the ester and the amine. nih.gov This approach could be applied to intermolecular reactions involving this compound, or potentially to intramolecular cyclization reactions.

A summary of potential organocatalytic approaches is presented in the table below.

| Catalytic Approach | Potential Transformation | Mechanistic Insight |

| Enamine Catalysis | α-Functionalization of the acetate (B1210297) group | Formation of a nucleophilic enamine intermediate from the ester. |

| Iminium Catalysis | Not directly applicable to the ester | Primarily used for α,β-unsaturated aldehydes and ketones. |

| Bifunctional Catalysis | Intermolecular amidation or intramolecular cyclization | Simultaneous activation of the ester and amine functionalities. nih.gov |

Biocatalysis:

The use of enzymes, or biocatalysis, presents a green and highly selective alternative for transformations involving this compound. Lipases are a class of enzymes that are widely used for the synthesis and hydrolysis of esters. In the context of our target molecule, a lipase could be employed for the selective hydrolysis of the tert-butyl ester or for the catalysis of transesterification reactions.

Moreover, recent advances in biocatalysis have led to the development of nitrene transferases, engineered enzymes capable of C-H amination. nih.govacs.orgnih.govosti.gov These enzymes could potentially be used to introduce additional amine functionalities into the molecule. Transaminases are another class of enzymes that could be relevant, offering a route to chiral amines from carbonyl compounds. mdpi.com

The table below outlines potential biocatalytic applications.

| Enzyme Class | Potential Transformation | Key Advantages |

| Lipases | Selective hydrolysis or transesterification of the ester | Mild reaction conditions, high selectivity. |

| Nitrene Transferases | C-H amination at other positions in the molecule | Highly selective introduction of new functional groups. nih.govacs.orgnih.govosti.gov |

| Transaminases | Synthesis of chiral amine precursors | Access to enantiomerically pure starting materials. mdpi.com |

Solvent Effects and Reaction Medium Influence on Reaction Outcomes

The choice of solvent can dramatically influence the rate, selectivity, and even the mechanism of a chemical reaction. For reactions involving this compound, the polarity, proticity, and coordinating ability of the solvent are all critical parameters.

The aminolysis of esters, a fundamental reaction for this molecule, is known to be sensitive to the solvent environment. echemi.com Polar solvents can stabilize charged intermediates and transition states, thereby accelerating the reaction. echemi.com For instance, in the reaction of an ester with an amine, a polar solvent can help to stabilize the partial charges that develop in the transition state of the nucleophilic attack.

The influence of different solvent properties is summarized below.

| Solvent Property | Influence on Reaction Outcomes | Example |

| Polarity | Can accelerate reactions by stabilizing charged intermediates and transition states. echemi.com | The rate of ester aminolysis is often faster in polar solvents like water or alcohols. echemi.com |

| Proticity | Protic solvents can hydrogen bond with reactants and intermediates, affecting their reactivity. | A protic solvent could solvate the amine group, potentially reducing its nucleophilicity. |

| Coordinating Ability | Coordinating solvents can interact with metal catalysts or reagents, altering their activity. | In a metal-catalyzed cross-coupling reaction, a coordinating solvent like THF might compete for binding sites on the metal center. |

Solvent-free reaction conditions are also an important consideration, particularly from a green chemistry perspective. researchgate.net In some cases, running a reaction neat or in the absence of a solvent can lead to faster reaction times and easier purification. researchgate.net

Identification and Characterization of Reaction Intermediates

Understanding the intermediates that are formed during a reaction is crucial for elucidating its mechanism and optimizing its conditions. In reactions involving this compound, several types of intermediates can be envisaged.

The most common reaction pathway for ester aminolysis involves a tetrahedral intermediate . chemistrysteps.com This intermediate is formed when the amine nucleophile attacks the carbonyl carbon of the ester. The tetrahedral intermediate is typically unstable and quickly collapses to form the amide product and the alcohol leaving group. chemistrysteps.com

In addition to tetrahedral intermediates, other reactive species such as carbocations , carbanions , and radicals could be formed under specific reaction conditions. numberanalytics.comallen.inwikipedia.org For example, under strongly acidic conditions, protonation of the ether oxygen could lead to cleavage of the C-O bond and the formation of a carbocation. Radical intermediates could be generated in reactions initiated by light or by radical initiators. nih.gov

The table below lists potential reaction intermediates and the conditions under which they might be formed.

| Intermediate | Formation Conditions | Characterization Techniques |

| Tetrahedral Intermediate | Nucleophilic attack of the amine on the ester carbonyl. chemistrysteps.com | Spectroscopic methods (e.g., NMR, IR) under cryogenic conditions. |

| Carbocation | Strongly acidic conditions, leading to C-O bond cleavage. | Trapping experiments with nucleophiles. |

| Carbanion | Use of a strong base to deprotonate a C-H bond. | Quenching with an electrophile and analysis of the product. |

| Radical | Photochemical reactions or reactions involving radical initiators. nih.gov | Electron paramagnetic resonance (EPR) spectroscopy. |

By employing a combination of kinetic studies, spectroscopic analysis, and computational modeling, it is possible to gain a detailed understanding of the reaction mechanisms and intermediates involved in the transformations of this compound.

Theoretical and Computational Investigations on Tert Butyl 2 3 Aminopropoxy Acetate

Conformational Analysis and Energy Landscapes of the Compound

Conformational analysis is fundamental to understanding the three-dimensional structure of tert-butyl 2-(3-aminopropoxy)acetate and its influence on the compound's physical and chemical properties. The molecule's flexibility, originating from several rotatable single bonds, gives rise to a variety of conformations, each with a distinct energy level. The interplay of steric and electronic effects governs the stability of these conformers.

The bulky tert-butyl group significantly influences the conformational preferences of the molecule. This group's spatial demands can lead to steric hindrance, which the molecule alleviates by adopting specific spatial arrangements. The most stable conformations are those that minimize these unfavorable interactions. For instance, in related molecules like cis-1,4-di-tert-butyl-cyclohexane, the chair conformation is significantly more stable, a principle that can be extended to the structural analysis of this compound. upenn.edu

Computational methods, such as molecular mechanics and quantum chemistry calculations, are employed to map the potential energy surface of the molecule. This mapping helps identify the lowest energy conformations, which are the most likely to be observed experimentally. The energy difference between various conformers, such as the Cs and C1 symmetries in tert-butyl acetate (B1210297), can be substantial, with one being significantly more abundant. researchgate.net

Below is an interactive data table summarizing hypothetical low-energy conformers of this compound and their relative energies, as would be determined by computational analysis.

| Conformer | Dihedral Angle (O-C-C-N) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 180° (anti) | 0.00 | 75 |

| 2 | 60° (gauche) | 1.20 | 20 |

| 3 | -60° (gauche) | 1.25 | 5 |

These computational insights are crucial for understanding how the molecule's shape affects its interactions with other molecules, a key factor in its chemical reactivity and biological activity.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations offer a detailed picture of the electronic structure of this compound, providing valuable information about its reactivity. These calculations can predict various electronic properties that are difficult to measure experimentally.

Frontier Molecular Orbital (FMO) theory is a key component of these investigations. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these orbitals are critical in determining the molecule's reactivity. The HOMO is associated with the ability to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is associated with the ability to accept electrons, highlighting sites prone to nucleophilic attack.

For instance, in related compounds, the insertion of tert-butyl groups has been shown to raise the LUMO level, affecting the electronic properties of the molecule. nih.gov A similar effect can be anticipated for this compound. The analysis of the HOMO-LUMO gap provides insights into the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates higher reactivity.

The following table presents hypothetical FMO data for this compound, which would be derived from quantum chemical calculations.

| Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Localized on the amino group, indicating nucleophilic character. |

| LUMO | 2.1 | Localized on the ester carbonyl group, indicating electrophilic character. |

| HOMO-LUMO Gap | 10.6 | Suggests high kinetic stability. |

The Electrostatic Potential (ESP) surface analysis provides a visual representation of the charge distribution within the molecule. This analysis maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (negative potential) and electron-poor (positive potential). These regions are indicative of sites for electrophilic and nucleophilic attack, respectively. For this compound, the ESP surface would likely show a negative potential around the oxygen atoms of the ester and ether groups and the nitrogen atom of the amino group, making them susceptible to electrophilic attack. A positive potential would be expected around the hydrogen atoms of the amino group.

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of this compound in a solution, providing insights into its interactions with solvent molecules. These simulations model the movement of atoms over time, offering a dynamic picture of the system. nih.gov

These simulations can also shed light on the hydration properties of the molecule, such as the structure and dynamics of water molecules in the vicinity of the solute. researchgate.net This information is crucial for understanding the molecule's solubility and its behavior in biological environments.

Prediction of Reactivity, Selectivity, and Reaction Pathways using Computational Models

Computational models, particularly those based on quantum chemistry, can be used to predict the reactivity and selectivity of this compound in various chemical reactions. By calculating the activation energies of different possible reaction pathways, researchers can determine the most likely course of a reaction.

For example, these models can predict whether the amino group or the ester group is more likely to react under specific conditions. Density Functional Theory (DFT) is a commonly used method for these predictions, as it can accurately calculate the energies of reactants, products, and transition states. This information is invaluable for designing synthetic routes and understanding reaction mechanisms.

In Silico Design of Novel Derivatives and Analogs of this compound

In silico design involves the use of computational methods to create and evaluate new molecules with desired properties. This approach can be used to design novel derivatives and analogs of this compound with enhanced activity or improved properties.

By systematically modifying the structure of the parent molecule and calculating the properties of the resulting derivatives, researchers can identify promising candidates for synthesis and experimental testing. For example, modifications to the alkyl chain or the tert-butyl group could be explored to fine-tune the molecule's electronic and steric properties. mdpi.com This computational screening process can significantly accelerate the discovery of new and improved compounds.

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of Tert-butyl 2-(3-aminopropoxy)acetate, providing detailed information about its atomic composition, connectivity, and functional groups.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns to elucidate its structure. For this compound (molecular formula C₉H₁₉NO₃), HRMS would confirm the exact mass of the molecular ion.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to undergo characteristic fragmentation. A key fragmentation pathway involves the loss of the tert-butyl group, a stable carbocation, resulting in a prominent fragment ion. Other significant fragmentation patterns would arise from cleavage at the C-O bond of the ether, the C-N bond, and McLafferty rearrangement associated with the ester group. The study of t-Boc substituted drug precursors has shown that under EI mode, the main product ions are the tert-butyl ion (C₄H₉⁺) and fragments corresponding to losses of C₄H₈, C₄H₉O•, and C₅H₈O₂. xml-journal.net Under ESI-CID, fragmentation is often initiated by the loss of isobutylene (B52900) (C₄H₈) followed by the loss of CO₂. xml-journal.net Analysis of amino acids as their tert-butyldimethylsilyl derivatives by GC-MS has also shown a characteristic [M-57] fragment ion, corresponding to the loss of the tert-butyl group, which often dominates the mass spectrum. nih.gov

Table 1: Predicted HRMS Fragmentation Data for this compound

| Fragment Ion | Predicted m/z | Description |

| [M+H]⁺ | 190.1438 | Protonated molecular ion |

| [M-C₄H₈]⁺ | 134.0863 | Loss of isobutylene |

| [M-C₄H₉]⁺ | 133.0785 | Loss of tert-butyl radical |

| [C₄H₉]⁺ | 57.0704 | Tert-butyl cation |

| [M-C₅H₉O₂]⁺ | 88.0757 | Cleavage of the ester group |

2D-NMR Spectroscopy (COSY, HSQC, HMBC) for Complex Structure Assignment and Purity

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy provides through-bond and through-space correlations between nuclei, which is crucial for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the molecule.

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton couplings within the propyl chain. For instance, the protons on C2 of the propoxy group would show a correlation to the protons on C1 and C3. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. youtube.com It would be used to assign the carbon signals for the methylene (B1212753) groups of the propoxy chain, the methylene group adjacent to the ester, and the methyl groups of the tert-butyl moiety based on their attached proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu This is particularly useful for identifying the connectivity of quaternary carbons and functional groups. For example, the protons of the tert-butyl group would show a correlation to the ester carbonyl carbon and the adjacent oxygen-bonded carbon. The protons on the methylene group adjacent to the nitrogen would show a correlation to the carbons of the propyl chain, confirming the aminopropoxy linkage.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Position | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key HMBC Correlations |

| 1 | ~1.45 (s, 9H) | ~28.0 | C2, C3 |

| 2 | - | ~81.0 | H1 |

| 3 | - | ~170.0 | H1, H4 |

| 4 | ~3.90 (s, 2H) | ~68.0 | C3, C5 |

| 5 | ~3.60 (t, 2H) | ~70.0 | H4, H6, C4, C6 |

| 6 | ~1.85 (p, 2H) | ~30.0 | H5, H7, C5, C7 |

| 7 | ~2.90 (t, 2H) | ~40.0 | H6, C6 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Purity Assessment

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of functional groups within a molecule.

FT-IR Spectroscopy : The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. youtube.com The C=O stretch of the ester would be a strong band around 1735 cm⁻¹. The C-O stretching vibrations of the ether and ester would be observed in the 1000-1300 cm⁻¹ region.

Raman Spectroscopy : Raman spectroscopy is particularly sensitive to non-polar bonds. nih.gov The C-H stretching and bending vibrations of the alkyl chain and the tert-butyl group would be prominent. The symmetric stretching of the C-C bonds within the tert-butyl group would be expected to produce strong Raman signals.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| N-H Stretch (amine) | 3300-3500 (two bands) | 3300-3500 |

| C-H Stretch (alkyl) | 2850-2960 | 2850-2960 |

| C=O Stretch (ester) | ~1735 (strong) | ~1735 (weak) |

| N-H Bend (amine) | 1590-1650 | - |

| C-O Stretch (ether & ester) | 1000-1300 | 1000-1300 |

Chromatographic Techniques for Purity Assessment, Isomer Separation, and Reaction Progress Monitoring

Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, as well as for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method would be most suitable.

Method Development : A C18 column would likely be the stationary phase of choice. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution would likely be necessary to separate the target compound from more or less polar impurities. Due to the primary amine, the pH of the mobile phase will be a critical parameter to control peak shape and retention. Detection could be achieved using a UV detector at a low wavelength (around 200-210 nm) as the compound lacks a strong chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). For enhanced sensitivity and selectivity, pre-column derivatization of the primary amine with a UV-active or fluorescent tag could be employed. nih.gov

Validation : A developed HPLC method would be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit. nih.gov

Table 4: Plausible HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |